molecular formula C9H16Cl2IN3 B12229219 1-Cyclopentyl-4-iodo-5-methylpyrazol-3-amine;dihydrochloride

1-Cyclopentyl-4-iodo-5-methylpyrazol-3-amine;dihydrochloride

Cat. No.: B12229219
M. Wt: 364.05 g/mol
InChI Key: ZRQCZHSFSYFNKZ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-5-methylpyrazol-3-amine;dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, an iodine atom, and a methyl group attached to a pyrazole ring. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.

Preparation Methods

The synthesis of 1-Cyclopentyl-4-iodo-5-methylpyrazol-3-amine typically involves several steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions, where the pyrazole ring is treated with cyclopentyl halides in the presence of a base.

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

1-Cyclopentyl-4-iodo-5-methylpyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-4-iodo-5-methylpyrazol-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in material science and catalysis.

    Biology: The compound can be used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the synthesis of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-iodo-5-methylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the pyrazole ring allows the compound to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Cyclopentyl-4-iodo-5-methylpyrazol-3-amine can be compared with other similar compounds, such as:

    1-Cyclopentyl-4-chloro-5-methylpyrazol-3-amine: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.

    1-Cyclopentyl-4-bromo-5-methylpyrazol-3-amine:

    1-Cyclopentyl-4-fluoro-5-methylpyrazol-3-amine: The fluorine atom provides unique properties, such as increased stability and lipophilicity.

The uniqueness of 1-Cyclopentyl-4-iodo-5-methylpyrazol-3-amine lies in its iodine atom, which can participate in specific interactions and reactions not possible with other halogens.

Properties

Molecular Formula

C9H16Cl2IN3

Molecular Weight

364.05 g/mol

IUPAC Name

1-cyclopentyl-4-iodo-5-methylpyrazol-3-amine;dihydrochloride

InChI

InChI=1S/C9H14IN3.2ClH/c1-6-8(10)9(11)12-13(6)7-4-2-3-5-7;;/h7H,2-5H2,1H3,(H2,11,12);2*1H

InChI Key

ZRQCZHSFSYFNKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCCC2)N)I.Cl.Cl

Origin of Product

United States

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